2-(2-methoxyphenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(2-Methoxyphenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiophenol with an α-haloketone under acidic conditions.
Coupling with Pyridine: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with a pyridine derivative.
Acylation: The final step involves the acylation of the thiazole-pyridine intermediate with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-methoxyphenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole and pyridine rings, which are known pharmacophores in medicinal chemistry.
Medicine
Potential applications in drug development include the design of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for further pharmacological studies.
Industry
In material science, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings that can influence the electronic characteristics of the material.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazole and pyridine rings can form hydrogen bonds and π-π interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
- 2-(2-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
- 2-(2-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
Uniqueness
The uniqueness of this compound lies in the specific positioning of the pyridine ring at the 2-position of the thiazole ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets compared to its isomers.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H15N3O2S/c1-22-15-8-3-2-6-12(15)10-16(21)20-17-19-14(11-23-17)13-7-4-5-9-18-13/h2-9,11H,10H2,1H3,(H,19,20,21) |
InChI Key |
ZWDVEHABZMGMGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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